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molecular formula C11H11F3O2 B8241191 2-Propoxy-4-(trifluoromethyl)benzaldehyde

2-Propoxy-4-(trifluoromethyl)benzaldehyde

Cat. No. B8241191
M. Wt: 232.20 g/mol
InChI Key: VLZKJAOAIBJSQA-UHFFFAOYSA-N
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Patent
US08557872B2

Procedure details

N-Methoxy-N-methyl-2-propoxy-4-trifluoromethyl-benzamide (277 mg) in THF was reacted with 1 M LAH (1 ml) on −50° C. for 1 hr. The reaction mixture was quenched by adding aqueous potassium hydrogen sulfate (5 ml). The mixture was stirred for 30 min. The reaction solvent was removed in vacuo. Water (30 ml) was added to the resulting residue, which was extracted with ethyl acetate (30 ml×3). The combined organic layer was washed with brine (30 ml) and dried over MgSO4 and concentrated in vacuo to yield title compound (232 mg, 100%).
Name
N-Methoxy-N-methyl-2-propoxy-4-trifluoromethyl-benzamide
Quantity
277 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
CON(C)[C:4](=[O:19])[C:5]1[CH:10]=[CH:9][C:8]([C:11]([F:14])([F:13])[F:12])=[CH:7][C:6]=1[O:15][CH2:16][CH2:17][CH3:18].[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[CH2:16]([O:15][C:6]1[CH:7]=[C:8]([C:11]([F:12])([F:13])[F:14])[CH:9]=[CH:10][C:5]=1[CH:4]=[O:19])[CH2:17][CH3:18] |f:1.2.3.4.5.6|

Inputs

Step One
Name
N-Methoxy-N-methyl-2-propoxy-4-trifluoromethyl-benzamide
Quantity
277 mg
Type
reactant
Smiles
CON(C(C1=C(C=C(C=C1)C(F)(F)F)OCCC)=O)C
Name
Quantity
1 mL
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched
ADDITION
Type
ADDITION
Details
by adding aqueous potassium hydrogen sulfate (5 ml)
CUSTOM
Type
CUSTOM
Details
The reaction solvent was removed in vacuo
ADDITION
Type
ADDITION
Details
Water (30 ml) was added to the resulting residue, which
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate (30 ml×3)
WASH
Type
WASH
Details
The combined organic layer was washed with brine (30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(CC)OC1=C(C=O)C=CC(=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 232 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 105.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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